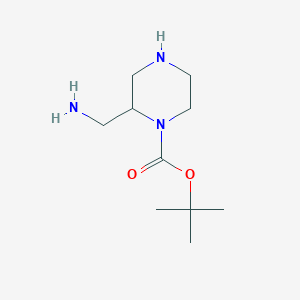

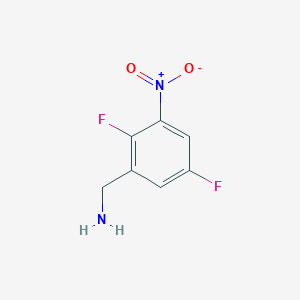

![molecular formula C8H8BrN3 B6591705 7-Bromo-2-methylimidazo[1,2-a]pyridin-3-amine CAS No. 1504843-40-6](/img/structure/B6591705.png)

7-Bromo-2-methylimidazo[1,2-a]pyridin-3-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“7-Bromo-2-methylimidazo[1,2-a]pyridin-3-amine” is a chemical compound that belongs to the class of imidazo[1,2-a]pyridines . Imidazo[1,2-a]pyridines have attracted significant interest among the medicinal chemistry community because of their promising and diverse bioactivity, which includes antiviral, antiulcer, antibacterial, anticancer, antifungal, and antituberculosis properties .

Synthesis Analysis

A solvent- and catalyst-free method for the synthesis of a series of imidazo[1,2-a]pyridines has been developed . This involves the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation . The important features of this method are that it is reasonably fast, very clean, high yielding, simple workup, and environmentally benign .Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the InChI code: 1S/C8H8BrN3/c1-5-8(10)12-3-2-6(9)4-7(12)11-5/h2-4H,10H2,1H3 .Chemical Reactions Analysis

The synthesis of 2-methylimidazo[1,2-a]pyridine involves a reaction with bromine and iodine, providing 3-halo-2-methyl-1H-imidazo[1,2-a]pyridinium trihalides . The structure of these compounds was confirmed by X-ray structural analysis .Physical And Chemical Properties Analysis

The molecular weight of “this compound” is 226.08 . The compound should be stored at a temperature between 2 and 8 degrees Celsius .Scientific Research Applications

Synthesis Methodologies and Applications

Ionic Liquid Promoted Synthesis : Imidazo[1,2-a]pyridines, closely related to 7-Bromo-2-methylimidazo[1,2-a]pyridin-3-amine, have been synthesized using ionic liquids such as 1-butyl-3-methylimidazolium bromide. This methodology offers advantages in terms of yield, simplicity, and environmental friendliness, as ionic liquids can be recycled and reused. The application of such compounds ranges from pharmaceuticals to materials science due to their structural uniqueness and biological relevance (Shaabani, Soleimani, & Maleki, 2006).

Chemodivergent Synthesis : Research on the chemodivergent synthesis of N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines from α-bromoketones and 2-aminopyridines explores versatile pathways to access these compounds. Such methodologies highlight the potential for developing diverse libraries of imidazo[1,2-a]pyridines for various applications, including drug discovery and material sciences (Liu et al., 2019).

Green Synthesis Approaches : The development of green synthesis methods for imidazo[1,2-a]pyridines, such as water-mediated hydroamination and silver-catalyzed aminooxygenation, reflects the growing demand for environmentally sustainable chemical processes. These approaches not only contribute to the green chemistry field but also open new avenues for the synthesis of complex molecules with potential biological and material applications (Mohan, Rao, & Adimurthy, 2013).

Antimicrobial Applications : A series of mannich bases derived from imidazo[1,2-a]pyridines exhibited significant antimicrobial activity against various strains of bacteria and fungi. This suggests that derivatives of imidazo[1,2-a]pyridines, possibly including this compound, could serve as lead compounds in the development of new antimicrobial agents (Desai et al., 2012).

Mechanism of Action

Safety and Hazards

properties

IUPAC Name |

7-bromo-2-methylimidazo[1,2-a]pyridin-3-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrN3/c1-5-8(10)12-3-2-6(9)4-7(12)11-5/h2-4H,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDDHZYSARXLARN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N2C=CC(=CC2=N1)Br)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.07 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

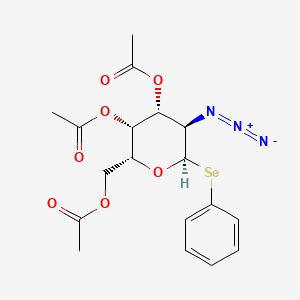

![(R)-(+)-2,2'-Bis[di(3,5-dimethoxyphenyl)phosphino]-6,6'-dimethoxy-1,1'-biphenyl](/img/structure/B6591640.png)

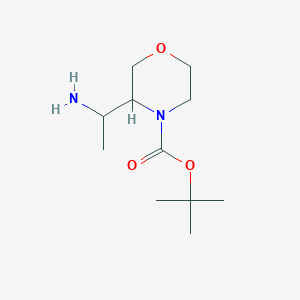

![2-Bromo-1,5,6,7-tetrahydro-4H-pyrrolo[3,2-c]pyridin-4-one](/img/structure/B6591655.png)

![4,9-dibromo-2,7-bis(2-hexyldecyl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone](/img/structure/B6591666.png)

![2-(4-Fluoro-phenyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine](/img/structure/B6591687.png)

![4,8-Bis(5-(2-ethylhexyl)thieno[3,2-b]thiophen-2-yl)benzo[1,2-b:4,5-b']dithiophene](/img/structure/B6591699.png)

![Dimethyl 4,4'-diamino-[1,1'-biphenyl]-2,2'-dicarboxylate](/img/structure/B6591700.png)

![1,6-Dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carbaldehyde](/img/structure/B6591732.png)